

# A meta-analysis of Batefenterol's efficacy in published research

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## Batefenterol: A Meta-Analysis of Efficacy in Published Research

A Comparative Guide for Researchers and Drug Development Professionals

#### Introduction

**Batefenterol** (GSK961081) is a novel, first-in-class bifunctional molecule possessing both muscarinic antagonist and  $\beta_2$ -agonist properties, known as a muscarinic antagonist and  $\beta_2$ -agonist (MABA).[1] This dual mechanism of action is designed to provide potent bronchodilation for the treatment of chronic obstructive pulmonary disease (COPD) by targeting two key pathways involved in airway smooth muscle contraction. This guide provides a meta-analysis of the published efficacy data for **Batefenterol** and compares its performance against other commercially available long-acting muscarinic antagonist (LAMA) and long-acting  $\beta_2$ -agonist (LABA) combination therapies.

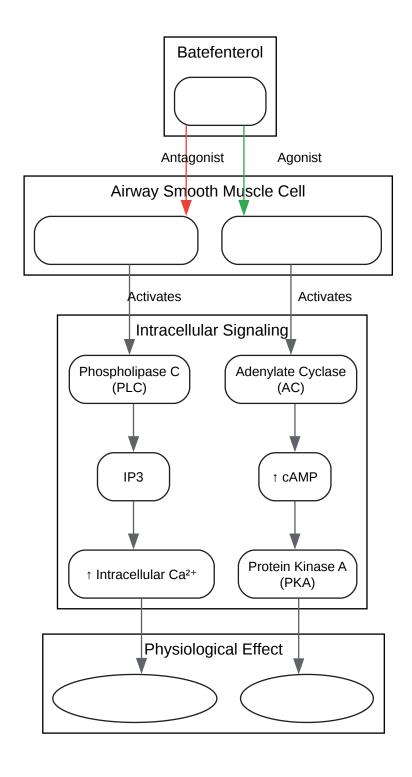
While showing promise in Phase II clinical trials, with the 300  $\mu$ g dose suggested as optimal for Phase III studies, **Batefenterol**'s development appears to have been discontinued as it has not progressed to Phase III trials.[1] This analysis serves as a comprehensive review of its clinical performance up to the point of its last published studies.



## Mechanism of Action: A Dual Approach to Bronchodilation

**Batefenterol** simultaneously inhibits the bronchoconstrictor effects of acetylcholine on muscarinic receptors and stimulates  $\beta_2$ -adrenergic receptors, leading to airway smooth muscle relaxation. This dual pharmacology is intended to maximize bronchodilation beyond what can be achieved with either a LAMA or a LABA alone.





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Batefenterol's dual mechanism of action.

### **Comparative Efficacy: Lung Function**



The primary measure of efficacy for bronchodilators in COPD clinical trials is the improvement in forced expiratory volume in one second (FEV<sub>1</sub>). The following tables summarize the key FEV<sub>1</sub> outcomes from a pivotal Phase IIb dose-finding study of **Batefenterol** and compare them with data from studies of other established LAMA/LABA combination therapies.

Table 1: Change from Baseline in Trough FEV1 (mL) at Week 12/Day 42

Treatment (Dose)	Batefentero I (300 μg)	Umeclidiniu m/Vilanterol (62.5/25 µg)	Indacaterol/ Glycopyrro nium (110/50 µg)	Tiotropium/ Olodaterol (5/5 μg)	Aclidinium/ Formoterol (400/12 μg)
Improvement vs. Placebo (mL)	211[2]	122[3]	170	136[4]	143
Improvement vs. Monotherapy (mL)	N/A	49 (vs. Umeclidinium )	64 (vs. Indacaterol)	71 (vs. Tiotropium)	85 (vs. Formoterol)

Table 2: Change from Baseline in Weighted Mean FEV1 (0-6h) (mL) at Day 42

Treatment (Dose)	Batefenterol (300 μg)	Umeclidinium/Vilanterol (62.5/25 µg)
Improvement vs. Placebo (mL)	292.8	243

### **Comparative Efficacy: Symptom Improvement**

Patient-reported outcomes, such as the St. George's Respiratory Questionnaire (SGRQ) and the Transition Dyspnea Index (TDI), are crucial for assessing the impact of treatment on a patient's quality of life and symptoms.

Table 3: Improvement in SGRQ and TDI Scores at Week 12/24



Treatment	SGRQ Total Score Change from Baseline (vs. Placebo)	TDI Focal Score Improvement (vs. Placebo)
Umeclidinium/Vilanterol	-4.03	1.0
Indacaterol/Glycopyrronium	-3.1	1.09
Tiotropium/Olodaterol	-1.7	0.43
Aclidinium/Formoterol	-3.6	1.29

A decrease of  $\geq$ 4 points in SGRQ score and an increase of  $\geq$ 1 unit in TDI score are considered clinically important.

### Safety and Tolerability Profile

The safety profile of **Batefenterol** in the Phase IIb study was comparable to placebo and the active comparator, with no new safety signals observed. The table below provides a comparative overview of common adverse events for various LAMA/LABA combinations.

Table 4: Common Adverse Events (Incidence >2%)

Adverse Event	Batefentero I (300 μg)	Umeclidiniu m/Vilanterol	Indacaterol/ Glycopyrro nium	Tiotropium/ Olodaterol	Aclidinium/ Formoterol
Nasopharyngi tis	4.3%	8%	4.1%	11.3%	4.4%
Headache	4.3%	5%	3.5%	4.8%	6.5%
Cough	2.1%	3%	4.1%	3.9%	3.1%
Back Pain	0%	3%	2.2%	3.4%	2.3%
Dysphonia	0%	<1%	1.3%	N/A	1.0%

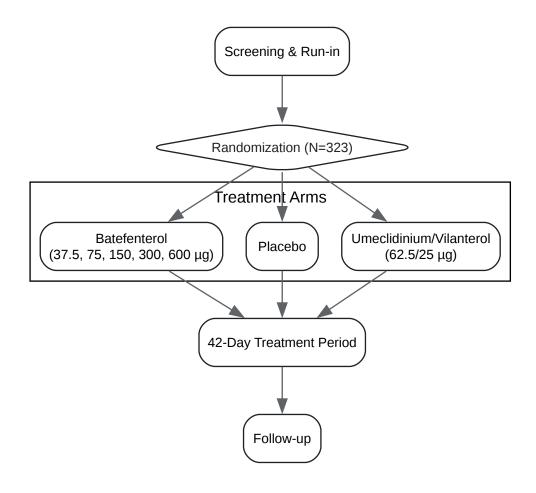
### **Experimental Protocols**



## Batefenterol Phase IIb Dose-Finding Study (NCT02570165)

This was a randomized, double-blind, placebo-controlled, active-comparator, parallel-group study.

- Participants: 323 patients aged ≥40 years with a diagnosis of COPD and a postbronchodilator FEV₁ of ≥30% and ≤70% of predicted normal value.
- Interventions: Patients were randomized to receive one of five doses of Batefenterol (37.5, 75, 150, 300, or 600 μg), placebo, or umeclidinium/vilanterol (62.5/25 μg) once daily via a dry powder inhaler for 42 days.
- Primary Endpoint: Change from baseline in weighted-mean FEV<sub>1</sub> over 0-6 hours post-dose on day 42.
- Secondary Endpoint: Change from baseline in trough FEV1 on day 42.





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Batefenterol Phase IIb study workflow.

#### General LAMA/LABA Clinical Trial Protocol Structure

The clinical trials for the comparator LAMA/LABA therapies generally followed a similar design:

- Design: Randomized, double-blind, placebo- and/or active-controlled, parallel-group, multicenter studies.
- Duration: Ranged from 12 to 52 weeks.
- Inclusion Criteria: Patients with a diagnosis of moderate to severe COPD, typically aged 40
  years and older, with a significant smoking history.
- Endpoints:
  - Primary: Often focused on lung function, such as change from baseline in trough FEV<sub>1</sub> or FEV<sub>1</sub> area under the curve (AUC).
  - Secondary: Included patient-reported outcomes like the SGRQ and TDI, as well as safety and tolerability assessments.

### Conclusion

The available data from the Phase IIb clinical trial program suggest that **Batefenterol** is an effective and well-tolerated bronchodilator in patients with COPD. At doses of 150  $\mu$ g and higher, its efficacy in improving lung function was comparable to the established LAMA/LABA combination of umeclidinium/vilanterol. The dual mechanism of action presents a rational approach to maximizing bronchodilation. However, with the apparent discontinuation of its clinical development, the full potential of **Batefenterol** in the management of COPD will likely remain unexplored. This meta-analysis provides a valuable summary of the existing evidence for this novel MABA compound, offering insights for future research and development in the field of respiratory medicine.



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